molecular formula C21H16N4O5S2 B2521838 2-(4-METHYLBENZENESULFONAMIDO)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE CAS No. 309925-21-1

2-(4-METHYLBENZENESULFONAMIDO)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE

Cat. No.: B2521838
CAS No.: 309925-21-1
M. Wt: 468.5
InChI Key: NSANSAUJMJYFGT-UHFFFAOYSA-N
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Description

2-(4-METHYLBENZENESULFONAMIDO)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides and benzothiazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The unique structure of this compound suggests potential utility in various scientific research fields.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit hiv-1 rt , suggesting that this compound may also target similar enzymes or proteins.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory action against hiv-1 rt . This suggests that the compound might interact with its targets, possibly leading to inhibition or modulation of their activity.

Biochemical Pathways

Given the potential inhibitory action on hiv-1 rt , it can be inferred that the compound might affect the replication cycle of HIV-1 or similar viruses.

Result of Action

Similar compounds have shown to induce protease expression in staphylococcus aureus , suggesting that this compound might have similar effects.

Action Environment

It’s worth noting that the activity of similar compounds can be affected by solvent polarity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLBENZENESULFONAMIDO)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group into the benzothiazole ring.

    Sulfonation: Attachment of the methylbenzenesulfonamido group to the benzene ring.

    Amidation: Formation of the benzamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Various substituents can be introduced into the benzene or benzothiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Known for their antimicrobial properties.

    Benzothiazoles: Used in various therapeutic applications.

    Benzamides: Commonly found in pharmaceuticals.

Uniqueness

The combination of sulfonamido, nitro, and benzothiazole groups in 2-(4-METHYLBENZENESULFONAMIDO)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE makes it unique, potentially offering a broader range of biological activities and applications compared to similar compounds.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S2/c1-13-6-9-15(10-7-13)32(29,30)24-17-5-3-2-4-16(17)20(26)23-21-22-18-11-8-14(25(27)28)12-19(18)31-21/h2-12,24H,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSANSAUJMJYFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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